molecular formula C17H15NO6 B2974203 [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE CAS No. 386244-64-0

[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE

Cat. No.: B2974203
CAS No.: 386244-64-0
M. Wt: 329.308
InChI Key: ZNQYDHJESOTVKK-UHFFFAOYSA-N
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Description

The compound [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is a benzoate ester featuring a 3-methoxybenzoate core esterified to a carbamoyl group linked to a 1,3-benzodioxol-5-yl moiety. The benzodioxol ring (a methylenedioxy aromatic system) confers electron-rich aromatic properties, while the carbamoyl group introduces hydrogen-bonding capabilities. The 3-methoxy substituent on the benzoate ester is an electron-donating group, influencing reactivity and solubility. Structural characterization of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX , and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-21-13-4-2-3-11(7-13)17(20)22-9-16(19)18-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQYDHJESOTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 1,3-benzodioxole with an appropriate carbamoyl chloride to form the intermediate [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl chloride. This intermediate is then reacted with 3-methoxybenzoic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Benzoate Esters

Evidence from methyl benzoate derivatives highlights substituent-driven differences in electronic properties and reactivity. For example:

  • Methyl 3-methoxybenzoate (M3MOB) : Lacks the benzodioxol-carbamoyl group, simplifying its electronic profile. The 3-methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitution .
  • Methyl 2-nitrobenzoate (M2NB) : The electron-withdrawing nitro group contrasts with the methoxy group, reducing ring electron density and altering reactivity .

The target compound combines a 3-methoxybenzoate with a benzodioxol-carbamoyl group, merging electron-donating (methoxy) and electron-rich (benzodioxol) features. This may enhance stability against oxidative degradation compared to simpler esters.

Functional Group Comparisons

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains a 3-methylbenzamide with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . The target compound’s carbamoyl group may similarly act as a directing group, though its ester linkage could limit coordination flexibility.

Physicochemical Properties (Inferred)

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Polar Solvents) Key Functional Groups
[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate ~329.3 ~2.1 Moderate Benzodioxol, carbamoyl, methoxy
Methyl 3-methoxybenzoate (M3MOB) 166.17 1.8 High Methoxy
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 221.29 1.5 High Hydroxyalkylamide, methyl

Key Observations :

  • The target compound’s benzodioxol and carbamoyl groups likely increase molecular weight and LogP compared to M3MOB, reducing aqueous solubility but enhancing lipid membrane permeability.

Biological Activity

The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18N2O5
  • Molecular Weight : 342.34 g/mol

The structure consists of a benzodioxole moiety linked to a carbamoyl group and a methoxybenzoate ester. The benzodioxole ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerInhibits cancer cell proliferation through enzyme inhibition.
Anti-inflammatoryModulates inflammatory responses by inhibiting COX enzymes.
AntimicrobialExhibits activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Studies :
    • A study demonstrated that derivatives of benzodioxole exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Research :
    • Research indicated that similar compounds reduced nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents by targeting iNOS pathways.
  • Antimicrobial Activity :
    • Compounds with structural similarities were evaluated for their antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoateBenzodioxole + carbamoyl groupAnticancer, anti-inflammatory
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoateSimilar structureAntimicrobial
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-olAlcohol instead of carbamoylLimited biological activity

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